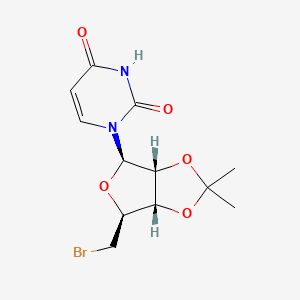
5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is a synthetic nucleoside analogue with a chemical structure similar to thymidine . It is commonly used to study cell proliferation in living tissues and has been studied as a radiosensitizer and diagnostic tool in people with cancer .
Synthesis Analysis
The synthesis of 5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine involves several steps, but the exact process is not detailed in the available resources. It is synthesized from 5-Bromo-1-(2-deoxy-β-D-ribofuranosyl)uracil .Molecular Structure Analysis
The molecular formula of 5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is C12H15BrN2O5 . Its average mass is 347.162 Da and its monoisotopic mass is 346.016418 Da .Chemical Reactions Analysis
5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is a thymidine analogue which is incorporated into DNA . It is routinely and extensively used to measure DNA synthesis and to label dividing cells . Consequently, it is used to study cell signaling and other processes that induce cell proliferation .Physical And Chemical Properties Analysis
5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine is a powder with a melting point of 191-194 °C (dec.) (lit.) . It is soluble in DMSO at 50 mg/mL, forming a clear, colorless to very faintly yellow solution . It should be stored at −20°C .Wissenschaftliche Forschungsanwendungen
Marker of DNA Synthesis
The synthetic halogenated pyrimidine analog, 5-Bromo-2′-deoxyuridine (BrdU), is a marker of DNA synthesis . This exogenous nucleoside has generated important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .
Labeling Dividing Cells
5-Bromo-2′-deoxyuridine (5-BrdU) is routinely and extensively used to measure DNA synthesis and to label dividing cells . Consequently, 5-BrdU is used to study cell signaling and other processes that induce cell proliferation .
Studying Cellular Mechanisms
The incorporation of 5-Bromo-2′-deoxyuridine into DNA has provided important insights into the cellular mechanisms of the central nervous system development in a variety of animals including insects, birds, and mammals .
Studying Proliferative Behavior
The detrimental effects of the incorporation of BrdU into DNA on proliferation and viability of different types of cells has been frequently neglected . This review will summarize and present the effects of a pulse of BrdU, at doses ranging from 25 to 300 µg/g, or repeated injections .
Studying Neurogenesis
5-Bromo-2′-deoxyuridine (5-BrdU) has been used as a supplement to study the effect of electroconvulsive seizures on hippocampal neurogenesis .
Studying Cell Cycle
The thymidine analogue 5-bromo-2′-deoxyuridine (BrdU) is a pyrimidine 2′-deoxyribonucleoside compound having 5-bromouracil as the nucleobase. This agent is permanently incorporated into the DNA during the synthetic phase of the cell cycle .
Wirkmechanismus
During the S phase of the cell cycle (when DNA replication occurs), 5’-Bromo-5’-deoxy-2’,3’-O-isopropylideneuridine can be incorporated in place of thymidine in newly synthesized DNA molecules of dividing cells . Cells that have recently performed DNA replication or DNA repair can be detected with antibodies specific for this compound using techniques such as immunohistochemistry or immunofluorescence .
Eigenschaften
IUPAC Name |
1-[(3aR,4R,6S,6aS)-6-(bromomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O5/c1-12(2)19-8-6(5-13)18-10(9(8)20-12)15-4-3-7(16)14-11(15)17/h3-4,6,8-10H,5H2,1-2H3,(H,14,16,17)/t6-,8-,9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUBUBFFUODMSG-PEBGCTIMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CBr)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)NC3=O)CBr)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-bromo-5'-deoxy-2',3'-O-isopropylideneuridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide](/img/structure/B2506776.png)
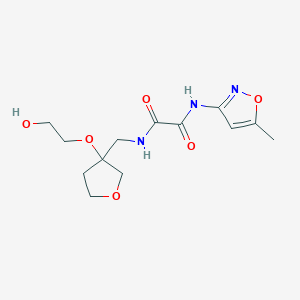
![(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2506778.png)
![(2Z)-6-bromo-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2506780.png)
![N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2506782.png)
![3-[(E)-2-(5-methylfuran-2-yl)ethenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2506783.png)
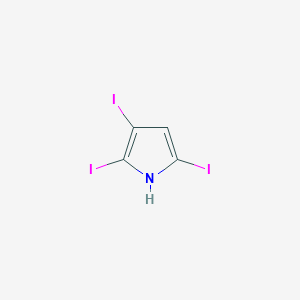
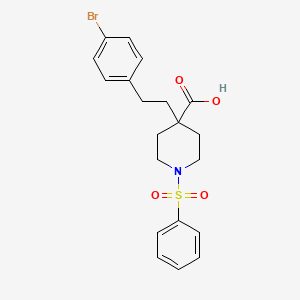
![4-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2506789.png)
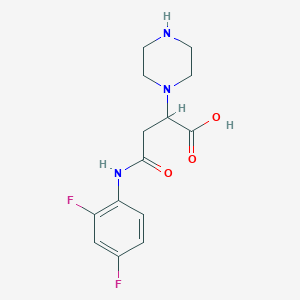
![2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B2506792.png)
![6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane](/img/structure/B2506793.png)

![methyl 3-(N-(2-((4-chlorobenzyl)amino)-2-oxoethyl)-N-methylsulfamoyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2506798.png)